Product packaging for ethyl (4-chloro-1H-pyrazol-1-yl)acetate(Cat. No.:CAS No. 51292-40-1)

ethyl (4-chloro-1H-pyrazol-1-yl)acetate

Cat. No.: B2603251
CAS No.: 51292-40-1
M. Wt: 188.61
InChI Key: HNUZWWGBTUHKBR-UHFFFAOYSA-N
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Description

Contextualization within Pyrazole (B372694) Chemistry and Related Heterocyclic Compounds

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in heterocyclic chemistry due to its versatile reactivity and diverse biological activities. The pyrazole ring can be readily functionalized at various positions, allowing for the creation of a vast library of derivatives with tailored properties.

Ethyl (4-chloro-1H-pyrazol-1-yl)acetate belongs to the class of N-substituted pyrazoles. The presence of a chloro substituent on the pyrazole ring at the 4-position and an ethyl acetate (B1210297) group attached to one of the nitrogen atoms significantly influences its chemical behavior. The chloro group can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, providing a handle for further molecular elaboration. The ethyl acetate moiety offers a site for hydrolysis to the corresponding carboxylic acid, amidation, or other ester-based transformations, making it a versatile synthon for constructing more complex molecular architectures.

Significance of Pyrazole-Containing Scaffolds in Academic Inquiry

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in biologically active compounds. This has led to extensive academic and industrial research into the synthesis and biological evaluation of pyrazole derivatives. The diverse pharmacological activities exhibited by pyrazole-containing compounds underscore their importance in drug discovery and development.

The academic interest in pyrazole scaffolds stems from their ability to interact with a wide range of biological targets, including enzymes and receptors. The two nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules. Furthermore, the planar and aromatic nature of the pyrazole ring allows it to participate in π-stacking interactions. The continued exploration of pyrazole derivatives in academic research aims to uncover new therapeutic agents and to understand the fundamental principles governing their biological activity.

Overview of Research Trajectories for Novel Pyrazole Derivatives

The development of novel pyrazole derivatives is a dynamic area of chemical research with several key trajectories. A primary focus is the discovery of new therapeutic agents. Researchers are actively designing and synthesizing pyrazole-containing molecules with potential applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. For instance, studies have shown that substituted pyrazoles can act as potent antibacterial agents against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Another significant research direction involves the use of pyrazole derivatives as functional materials. The unique photophysical properties of some pyrazole-based compounds make them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes for biological imaging.

Furthermore, the development of efficient and sustainable synthetic methodologies for accessing functionalized pyrazoles remains a crucial area of investigation. This includes the use of multicomponent reactions, flow chemistry, and green catalysts to streamline the synthesis of these important heterocyclic compounds. The use of this compound as a building block aligns with this trajectory, providing a readily accessible starting material for the construction of diverse and complex pyrazole-based molecules.

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its utility can be inferred from studies on structurally similar compounds. For example, the synthesis of the related compound, ethyl 3-(4-chlorophenyl)-5-(ethoxycarbonyl)-1H-pyrazole-1-acetate, has been reported, highlighting the general synthetic accessibility of such molecules.

The primary role of this compound in research is as a versatile intermediate. The chloro- and ethyl acetate functionalities allow for a range of chemical transformations.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupPotential ReactionsResulting Structures
4-Chloro SubstituentNucleophilic Aromatic Substitution, Suzuki Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination4-alkoxy/amino/aryl/alkynyl-substituted pyrazoles
Ethyl Acetate MoietyHydrolysis, Amidation, Reduction, Claisen CondensationPyrazole-1-acetic acids, Pyrazole-1-acetamides, 2-(Pyrazol-1-yl)ethanols, β-ketoesters

These transformations enable the incorporation of the 4-chloro-1H-pyrazol-1-yl scaffold into a wide array of larger, more complex molecules with potential biological activity. For instance, the pyrazole-1-acetic acid derivative, obtained through hydrolysis, can be coupled with various amines to generate a library of amide compounds for biological screening.

Table 2: Spectroscopic Data for a Related Chloro-Pyrazole Compound

Spectroscopic TechniqueObserved Data (for a representative chloro-pyrazole derivative)
¹H NMR (CDCl₃, 400 MHz)δ 7.90 (d, J = 0.4 Hz, 1H), 7.63 (dd, J = 0.9Hz, 8.6 Hz, 3H), 7.47-7.44 (m, 2H), 7.33-7.29 (m, 1H)
¹³C NMR (CDCl₃, 100 MHz)δ 139.6, 139.3, 129.4, 126.9, 124.7, 118.8, 112.2
IR (KBr) νₘₐₓ3449, 3114, 1595, 1495, 1378, 1330, 1033, 948, 752, 683, 645 cm⁻¹
High-Resolution Mass Spectrometry (HRMS)Calculated for C₉H₇N₂Cl: 179.0369, Found: 179.0370

Note: The data presented is for a structurally similar compound and is intended to be representative of the types of spectroscopic features that would be expected for this compound. The exact chemical shifts and coupling constants will vary. rsc.org

The synthesis of various substituted pyrazoles has been a subject of intense research, with methodologies like microwave-assisted synthesis being employed to improve reaction efficiency and yields. nih.gov The biological evaluation of such synthesized pyrazole derivatives often reveals promising activities, including anticancer, anti-tyrosinase, and antioxidant properties. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9ClN2O2 B2603251 ethyl (4-chloro-1H-pyrazol-1-yl)acetate CAS No. 51292-40-1

Properties

IUPAC Name

ethyl 2-(4-chloropyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUZWWGBTUHKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 4 Chloro 1h Pyrazol 1 Yl Acetate

Unconventional Synthetic Pathways and Mechanistic Insights

While the classical Knorr synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is a common route to the pyrazole (B372694) core, unconventional pathways offer novel mechanistic approaches.

Mechanistic Insights: A key step in the synthesis is the N-alkylation of the 4-chloro-1H-pyrazole intermediate. This reaction typically proceeds via a nucleophilic substitution (S(_N)2) mechanism. The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate). The reaction is generally carried out in the presence of a base, which deprotonates the pyrazole N-H, increasing its nucleophilicity and facilitating the reaction. The choice of base and solvent is crucial to prevent side reactions and ensure high yields.

Unconventional Pathways: Metal-mediated pathways represent an unconventional approach to forming the N-N bond of the pyrazole ring. For instance, mechanistic studies on the oxidation-induced N-N coupling of diazatitanacycles have revealed a potential route to pyrazole formation. rsc.orgnih.govumn.edu In this process, a titanium-containing metallacycle undergoes oxidation, which is a rate-limiting step, to form a key species that then undergoes N-N reductive elimination to form the pyrazole ring. nih.gov While not yet applied commercially for this specific target molecule, such organometallic routes provide a foundation for developing novel, selective synthetic strategies that deviate from traditional condensation chemistry.

Another non-traditional approach involves the [3+2] cycloaddition of diazo compounds with alkynes. organic-chemistry.org For the synthesis of the 4-chloropyrazole core, this could hypothetically involve the reaction of a chlorinated alkyne with a diazo compound, offering a different pathway for ring construction with potentially high regioselectivity. organic-chemistry.org

Catalytic Approaches in the Formation of the Pyrazole Ring System

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, improved yields, and enhanced selectivity. Various transition metals have been explored as catalysts for the synthesis of pyrazole rings.

Iron-Catalyzed Synthesis: An iron-catalyzed route provides a regioselective method for synthesizing substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org This approach avoids the need for pre-functionalized 1,3-dicarbonyl compounds.

Ruthenium-Catalyzed Reactions: Ruthenium complexes can catalyze the dehydrogenative coupling of 1,3-diols with arylhydrazines to yield pyrazoles, with water and hydrogen gas as the only byproducts, highlighting the high atom economy of this method. organic-chemistry.org

Copper-Catalyzed Cross-Coupling: Copper-based catalysts have proven effective for various cross-coupling reactions. In pyrazole synthesis, they can be used in the thiolation of chloropyrazole aldehydes, demonstrating their utility in functionalizing a pre-formed pyrazole ring. researchgate.net Copper catalysis is also employed in aerobic oxidative cyclizations of β,γ-unsaturated hydrazones to form a broad range of pyrazole derivatives under mild conditions. organic-chemistry.org

The application of these catalytic systems to the synthesis of the 4-chloro-1H-pyrazole precursor can offer significant advantages over stoichiometric methods, particularly in terms of reducing waste and avoiding harsh reagents.

Table 1: Overview of Catalytic Systems in Pyrazole Synthesis

Catalyst SystemReactant TypesKey AdvantagesReference
Iron (Fe) CatalysisDiarylhydrazones and Vicinal DiolsHigh regioselectivity, broad substrate scope. organic-chemistry.org
Ruthenium (Ru) Catalysis1,3-Diols and HydrazinesHigh atom economy (byproducts are H₂O and H₂), good yields. organic-chemistry.org
Copper (Cu) Catalysisβ,γ-Unsaturated HydrazonesMild aerobic conditions, broad functional group tolerance. organic-chemistry.org

Esterification Strategies and Optimization for Ethyl (4-chloro-1H-pyrazol-1-yl)acetate

The final step in the synthesis of the target molecule is the N-alkylation of the 4-chloro-1H-pyrazole ring with a group containing an ethyl ester. This is not a direct esterification of a pyrazole carboxylic acid, but rather an alkylation using an ester-functionalized reagent.

The standard procedure involves the reaction of 4-chloro-1H-pyrazole with ethyl chloroacetate or ethyl bromoacetate in the presence of a base. Optimization of this step is critical for maximizing yield and purity.

Key Optimization Parameters:

Choice of Base: Strong bases like sodium hydride (NaH) can be effective but may present handling challenges. Weaker bases such as potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) are often preferred for their ease of use and high efficacy.

Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, or acetone are commonly used as they effectively dissolve the pyrazole salt and facilitate the S(_N)2 reaction.

Reaction Temperature: The temperature can be adjusted to control the reaction rate. While some reactions proceed efficiently at room temperature, gentle heating may be required to drive the reaction to completion in a reasonable timeframe.

Leaving Group: The choice between ethyl chloroacetate and ethyl bromoacetate can influence reaction rates, with the bromide being a better leaving group, often resulting in faster reactions.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make the synthesis of pyrazole derivatives more environmentally benign. nih.govbenthamdirect.com These strategies focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

Eco-friendly Solvents: There is a significant shift towards using greener solvents. Water is an ideal green solvent, and methods for synthesizing pyrazoles in aqueous media have been developed, often using catalysts like imidazole. researchgate.netacs.org

Microwave and Ultrasound Assistance: Non-conventional energy sources like microwave irradiation and ultrasonication can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. researchgate.netmdpi.comorientjchem.org These techniques can also enhance yields and reduce the formation of byproducts. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a product that contains portions of all the reactants. acs.org This approach aligns with the principles of atom economy and reduces the number of synthetic steps and purification procedures required. acs.org For instance, a four-component reaction of ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile (B47326) can produce complex pyrazole derivatives in a single, efficient step. researchgate.net

Catalyst-Free and Solvent-Free Conditions: Some synthetic protocols for pyrazoles have been developed under solvent-free conditions, for example, by grinding the reactants together, which minimizes the use of volatile organic compounds (VOCs). researchgate.netmdpi.com

Applying these principles to the synthesis of this compound could involve a one-pot, multicomponent reaction to form the pyrazole core in an aqueous medium, followed by an N-alkylation step optimized to use a recyclable catalyst and a green solvent.

Comparative Analysis of Synthetic Route Efficiencies and Selectivities

Several synthetic routes can be envisioned for this compound, each with distinct advantages and disadvantages regarding efficiency, cost, safety, and selectivity.

Route A: Chlorination of a Pre-formed Pyrazole

Pyrazole Formation: Reaction of a 1,3-dicarbonyl precursor with hydrazine to form the pyrazole ring.

Chlorination: Electrophilic chlorination at the C4 position using a reagent like sulfuryl chloride (SO(_2)Cl(_2)) or sodium hypochlorite (NaOCl). google.com

N-Alkylation: Reaction with ethyl chloroacetate in the presence of a base.

This is a classic and versatile route. However, the chlorination step can sometimes lack selectivity and may use hazardous reagents.

Route B: Cyclization of a Chlorinated Precursor

Precursor Synthesis: Synthesis of a chlorinated 1,3-dicarbonyl compound.

Cyclization: Reaction of the chlorinated precursor with hydrazine to directly form 4-chloro-1H-pyrazole.

N-Alkylation: Standard reaction with ethyl chloroacetate.

This route can offer better control over the position of the chlorine atom but may require a more complex initial precursor synthesis.

Route C: N-Alkylation Prior to Chlorination

Pyrazole Formation: Standard synthesis of the pyrazole ring.

N-Alkylation: Introduction of the ethyl acetate (B1210297) group onto the pyrazole nitrogen.

Chlorination: Chlorination of the N-substituted pyrazole.

A major challenge in this route is controlling the regioselectivity of the final chlorination step, as the substituent at the N1 position can influence the electronic properties of the ring and direct the electrophile to other positions.

Table 2: Comparative Analysis of Synthetic Routes

ParameterRoute A (Post-Chlorination)Route B (Pre-Chlorination)Route C (Alkylation First)
Number of Steps 333
Selectivity Control Chlorination regioselectivity can be an issue. N-alkylation can yield N1 and N2 isomers.Excellent regioselectivity for chlorination. N-alkylation selectivity is the main challenge.Final chlorination step may yield multiple isomers.
Reagent Hazards Uses potentially harsh chlorinating agents (e.g., SO₂Cl₂).Depends on the synthesis of the chlorinated precursor.Uses potentially harsh chlorinating agents.
Overall Efficiency Generally moderate to good, but can be lowered by purification challenges after chlorination. nih.govPotentially high if the chlorinated precursor is readily available.Often lower due to poor regioselectivity in the final step.

Conventional methods often result in lower yields (<70%) and require longer reaction times and higher temperatures. nih.gov In contrast, green synthesis methods such as microwave-assisted or multicomponent reactions can significantly improve yields and reduce environmental impact. researchgate.netnih.gov

Exploration of Reaction Chemistry and Derivatization of Ethyl 4 Chloro 1h Pyrazol 1 Yl Acetate

Chemical Reactivity Profiling of the Pyrazole (B372694) Nucleus

The pyrazole ring in ethyl (4-chloro-1H-pyrazol-1-yl)acetate is an electron-rich aromatic system, yet its reactivity is significantly influenced by the substituents it bears. The nitrogen atom at the 1-position is quaternized by the ethyl acetate (B1210297) group, which influences the electron distribution within the ring. The chlorine atom at the 4-position acts as a deactivating group through its inductive effect, yet it also serves as a leaving group in various substitution reactions.

Electrophilic aromatic substitution on the pyrazole ring is generally directed to the 4-position. However, with the 4-position already occupied by a chlorine atom, electrophilic attack is less favorable and would likely require harsh conditions, potentially leading to a mixture of products or decomposition. The primary reactivity of the pyrazole nucleus in this compound is centered around the C-Cl bond, which is amenable to a variety of transition metal-catalyzed cross-coupling reactions.

Transformations Involving the Ester Functionality

The ethyl acetate side chain at the N-1 position offers a versatile handle for further molecular elaboration. The ester functionality can undergo a range of classical transformations, providing access to a variety of derivatives with modified properties and functionalities.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, (4-chloro-1H-pyrazol-1-yl)acetic acid, under either acidic or basic conditions. This transformation is a common step in the synthesis of more complex molecules, as the resulting carboxylic acid can be further functionalized.

Amidation: The ethyl ester can be converted to a wide array of amides through reaction with primary or secondary amines. This reaction is typically carried out by heating the ester with the desired amine, sometimes in the presence of a catalyst. This transformation is of particular interest in medicinal chemistry, as the amide bond is a key feature in many biologically active compounds.

Reduction: The ester group can be reduced to the corresponding primary alcohol, 2-(4-chloro-1H-pyrazol-1-yl)ethanol, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This provides another avenue for diversification of the side chain.

A summary of these transformations is presented in the table below.

TransformationReagents and ConditionsProduct
HydrolysisAqueous NaOH or HCl, heat(4-chloro-1H-pyrazol-1-yl)acetic acid
AmidationR¹R²NH, heatN,N-R¹,R²-2-(4-chloro-1H-pyrazol-1-yl)acetamide
ReductionLiAlH₄, anhydrous ether2-(4-chloro-1H-pyrazol-1-yl)ethanol

Halogen Substitution Reactions and Regioselectivity on the Pyrazole Ring

The chlorine atom at the 4-position of the pyrazole ring is a key functional group that can be replaced through nucleophilic aromatic substitution (SNAr) reactions. However, due to the electron-rich nature of the pyrazole ring, these reactions typically require activated substrates or specific reaction conditions. More commonly, the C-Cl bond is targeted in transition metal-catalyzed cross-coupling reactions.

Regioselectivity is a critical consideration in the functionalization of the pyrazole ring. In the case of this compound, the 4-position is already functionalized. Further halogenation, for instance, would likely occur at the 3- or 5-position, with the regiochemical outcome depending on the specific halogenating agent and reaction conditions.

Coupling Reactions for Extended Molecular Architectures

The presence of the chlorine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular scaffolds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-chloropyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the pyrazole ring.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the 4-position of the pyrazole and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Buchwald-Hartwig Amination: This reaction provides a route to N-aryl or N-alkyl pyrazoles by coupling the 4-chloropyrazole with an amine in the presence of a palladium catalyst and a strong base. This is a valuable method for the synthesis of compounds with diverse substitution patterns on the pyrazole core.

The table below summarizes the key features of these coupling reactions.

Coupling ReactionCoupling PartnerCatalyst SystemBond Formed
Suzuki-MiyauraBoronic acid/esterPd catalyst, baseC-C (aryl/heteroaryl)
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, baseC-C (alkynyl)
Buchwald-HartwigAminePd catalyst, strong baseC-N

Synthesis of Advanced Precursors and Intermediates from this compound

The diverse reactivity of this compound makes it a valuable starting material for the synthesis of a wide range of advanced precursors and intermediates for the pharmaceutical, agrochemical, and materials science industries.

For example, the carboxylic acid obtained from the hydrolysis of the ester can be coupled with various amines to produce a library of pyrazole-based amides, which are known to exhibit a wide range of biological activities. Similarly, the products of cross-coupling reactions can serve as key intermediates in the synthesis of more complex heterocyclic systems. The ability to selectively functionalize both the pyrazole ring and the N-1 side chain provides a powerful platform for the generation of molecular diversity.

Theoretical Investigations into the Electronic and Molecular Structure of Ethyl 4 Chloro 1h Pyrazol 1 Yl Acetate

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For derivatives of pyrazole (B372694), Density Functional Theory (DFT) is a commonly employed method to elucidate electronic properties. While specific studies on ethyl (4-chloro-1H-pyrazol-1-yl)acetate are not prevalent in existing literature, analysis of related structures, such as 4-chloro-1H-pyrazole, provides a basis for understanding its electronic characteristics. researchgate.netnih.gov

DFT calculations, often utilizing basis sets like 6-311++G(d,p), can determine key electronic parameters. These parameters include dipole moment, polarizability, and hyperpolarizability, which are crucial for predicting a molecule's response to an external electric field and its potential applications in nonlinear optics. For instance, in studies of similar heterocyclic compounds, these calculations have revealed significant chemical reactivity and potential for notable biological activity. researchgate.net

Table 1: Hypothetical Electronic Properties of this compound based on related compounds

PropertyPredicted ValueSignificance
Dipole Moment (Debye)~2-4 DIndicates a polar molecule, influencing solubility and intermolecular interactions.
Mean Polarizability (α)Varies with methodRelates to the deformability of the electron cloud.
First Hyperpolarizability (β)Varies with methodIndicates potential for second-order nonlinear optical properties.

Note: The values in this table are illustrative and represent expected ranges based on calculations performed on structurally similar pyrazole derivatives.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, typically color-coded, where red indicates electron-rich areas (negative potential) and blue signifies electron-poor areas (positive potential).

For this compound, the MEP map would be expected to show the most negative potential localized around the oxygen atoms of the carbonyl group and the nitrogen atom of the pyrazole ring not attached to the acetate (B1210297) group. These regions are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the ethyl group and the pyrazole ring would exhibit positive potential, making them potential sites for nucleophilic interaction. The chlorine atom on the pyrazole ring would also influence the electrostatic potential, likely creating a region of negative potential around it. Understanding these electrostatic potential distributions is crucial for predicting intermolecular interactions, such as hydrogen bonding. researchgate.net

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is instrumental in explaining chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net

In the case of this compound, the HOMO is likely to be distributed over the electron-rich pyrazole ring, particularly the nitrogen atoms and the chlorine atom. The LUMO, on the other hand, would be expected to be localized on the electron-withdrawing ethyl acetate group, specifically the carbonyl moiety.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Quantum chemical calculations for related pyrazole derivatives have been used to determine these energy gaps, providing insights into their reaction kinetics and electronic spectra.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

ParameterPredicted Value (eV)Significance
HOMO Energy-6 to -8Relates to ionization potential and electron-donating ability.
LUMO Energy-1 to -3Relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap~4-6Indicates chemical reactivity and kinetic stability.

Note: These values are estimations based on typical FMO energies observed for similar heterocyclic compounds and may vary depending on the computational method used.

Advanced Spectroscopic Characterization and Elucidation of Ethyl 4 Chloro 1h Pyrazol 1 Yl Acetate Derivatives

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For derivatives of ethyl (4-chloro-1H-pyrazol-1-yl)acetate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular framework.

¹H and ¹³C NMR Spectroscopy: The proton (¹H) NMR spectrum of a typical this compound derivative would exhibit characteristic signals for the pyrazole (B372694) ring protons, the methylene protons of the acetate (B1210297) group, and the ethyl ester protons. The two protons on the pyrazole ring are expected to appear as distinct singlets, with their chemical shifts influenced by the electronic environment. For instance, in the related compound N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3,4-diethoxybenzamide, the pyrazole protons are observed in the aromatic region. The methylene protons adjacent to the pyrazole nitrogen and the carbonyl group would likely appear as a singlet, while the ethyl group would present as a quartet and a triplet.

The carbon-¹³ (¹³C) NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the pyrazole ring, the methylene carbon of the acetate group, and the carbons of the ethyl group. The carbon attached to the chlorine atom on the pyrazole ring would show a characteristic chemical shift. In a related structure, 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoic acid, the pyrazole carbons have been identified and provide a reference for expected chemical shift ranges.

Multi-Dimensional NMR:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, most notably the correlation between the quartet and triplet of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, such as the methylene protons to the methylene carbon and the pyrazole protons to their respective ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity of the entire molecule. For instance, correlations would be expected from the methylene protons to the pyrazole ring carbons and the carbonyl carbon, confirming the attachment of the ethyl acetate moiety to the pyrazole nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
Pyrazole H-3~7.5-7.7s~138-140
Pyrazole H-5~7.4-7.6s~128-130
Pyrazole C-4--~105-107
CH₂ (acetate)~5.0-5.2s~50-52
C=O (ester)--~168-170
CH₂ (ethyl)~4.2-4.3q~61-63
CH₃ (ethyl)~1.2-1.3t~14-15

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₇H₉ClN₂O₂), HRMS would provide an exact mass measurement that can be compared to the theoretical calculated mass. The presence of chlorine would be evident from the characteristic isotopic pattern, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.

Common ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely be employed. The expected fragmentation patterns in the mass spectrum would involve the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl acetate moiety, and cleavage of the pyrazole ring.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
IonFormulaCalculated m/zObserved m/z
[M+H]⁺C₇H₁₀ClN₂O₂⁺189.0425To be determined
[M+Na]⁺C₇H₉ClN₂NaO₂⁺211.0245To be determined

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the range of 1735-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the pyrazole ring and the alkyl groups, C-N stretching vibrations of the pyrazole ring, and the C-O stretching of the ester. The C-Cl stretch would likely appear in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful for identifying functional groups. The C=C and C=N stretching vibrations of the pyrazole ring are expected to give rise to distinct Raman signals.

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound
Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C-H (pyrazole)Stretching~3100-3150~3100-3150
C-H (alkyl)Stretching~2850-3000~2850-3000
C=O (ester)Stretching~1735-1750~1735-1750
C=N (pyrazole)Stretching~1500-1600~1500-1600
C-O (ester)Stretching~1100-1300-
C-ClStretching~600-800~600-800

X-ray Crystallography for Solid-State Structural Determination

It is expected that the pyrazole ring would be planar. The conformation of the ethyl acetate side chain would be of particular interest, as would the packing of the molecules in the crystal lattice, which would be influenced by intermolecular forces such as dipole-dipole interactions and potentially weak hydrogen bonds.

Table 4: Predicted Crystallographic Parameters for this compound (Hypothetical)
ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupTo be determined
Key Bond Lengths (Å)C-Cl: ~1.74, C=O: ~1.21, N-N: ~1.35
Key Bond Angles (°)Angles within the pyrazole ring: ~105-112

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Analysis (if applicable)

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into one of its derivatives, for instance, by substitution at the methylene carbon of the acetate group, then chiroptical techniques would be essential for its analysis.

These techniques would allow for the differentiation of enantiomers and the determination of their absolute configuration. The synthesis of chiral pyrazole derivatives is an active area of research, and chiroptical spectroscopy plays a crucial role in the characterization of these enantiomerically pure compounds.

Exploration of Biological Activity at the Molecular Level in Vitro and Mechanistic Focus

Investigation of Enzyme Inhibition Potentials (Target-Specific In Vitro Studies)

Currently, there is a lack of publicly available scientific literature detailing specific in vitro studies on the enzyme inhibition potential of ethyl (4-chloro-1H-pyrazol-1-yl)acetate. While the broader class of pyrazole-containing molecules has been investigated for the inhibition of various enzymes, such as cyclooxygenase (COX) and others, specific data including IC50 values for this compound against particular enzyme targets are not documented in accessible research.

Evaluation of Antimicrobial Activities Against Select Pathogens (In Vitro Assays)

In vitro antimicrobial screening is a critical step in the evaluation of new chemical entities. However, detailed studies reporting the minimum inhibitory concentrations (MIC) of this compound against a panel of clinically relevant bacterial or fungal pathogens are not available in the current body of scientific literature. Although various pyrazole (B372694) analogues have demonstrated antimicrobial properties, specific data for this compound remains to be published.

Receptor Binding Studies and Ligand-Target Interactions (In Vitro Systems)

Information regarding the in vitro receptor binding profile of this compound is not present in the available scientific research. Receptor binding assays, which are fundamental in determining the affinity and selectivity of a compound for various receptors, have not been reported for this specific molecule. Consequently, data on its potential interactions with G-protein coupled receptors, ion channels, or other receptor types are currently unknown.

Elucidation of Molecular Mechanisms of Action (Cell-Free or Simple Cellular Models)

The elucidation of the molecular mechanism of action is pivotal for understanding how a compound exerts its biological effects. At present, there are no published studies that investigate the specific molecular pathways modulated by this compound in cell-free or simple cellular models. Research into its effects on cellular processes such as signal transduction, gene expression, or metabolic pathways has not been documented.

Structure-Activity Relationships within this compound Analogues in In Vitro Bioassays

The systematic exploration of structure-activity relationships (SAR) is essential for optimizing the biological activity of a lead compound. However, for this compound, there is a notable absence of published SAR studies. Research detailing the synthesis and in vitro biological evaluation of a series of its analogues to determine the impact of structural modifications on activity has not been reported. Therefore, an understanding of the key structural features of the this compound scaffold that are critical for any potential biological activity has not yet been established.

Applications and Translational Research Avenues for Ethyl 4 Chloro 1h Pyrazol 1 Yl Acetate As a Chemical Probe

Development as a Building Block in Complex Molecular Synthesis

The pyrazole (B372694) nucleus is a privileged scaffold in organic synthesis, serving as a foundational unit for constructing more complex heterocyclic systems. researchgate.netmdpi.com Ethyl (4-chloro-1H-pyrazol-1-yl)acetate, with its reactive ester group and substituted pyrazole ring, is a valuable building block for synthesizing a variety of polyfunctionalized molecules and fused heterocyclic compounds.

The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives, opening pathways to a multitude of chemical transformations. For instance, pyrazole carboxylic acids are key intermediates in the synthesis of compounds with significant biological activities. nih.gov Furthermore, the pyrazole ring itself can participate in cycloaddition reactions or be functionalized at its carbon positions, leading to the creation of novel molecular architectures. mdpi.comresearchgate.net

Research on related pyrazole esters has demonstrated their utility in synthesizing fused heterocyclic systems. For example, pyrazole intermediates are used to create thienopyrazoles, pyranopyrazoles, and pyrazolopyrimidines, classes of compounds with diverse chemical and biological properties. researchgate.netijtsrd.com The N-acetic acid ethyl ester side chain of the title compound provides a convenient handle for intramolecular cyclization reactions, enabling the construction of bicyclic systems such as pyrazolo[1,5-a] researchgate.netbohrium.comdiazepin-4-ones. researchgate.net The chloro-substituent on the pyrazole ring also offers a site for further modification through cross-coupling reactions, enhancing the molecular diversity that can be achieved from this single building block.

Table 1: Examples of Heterocyclic Systems Synthesized from Pyrazole-based Building Blocks

Starting Pyrazole Type Resulting Heterocyclic System Synthesis Strategy Reference
Pyrazole-5-one Pyrano[2,3-b]pyrazole Condensation with malononitrile (B47326) and benzaldehyde ijtsrd.com
Acetamido-pyrazole carbonitrile Thieno[2,3-c]pyrazole Cyclization and further functionalization researchgate.net
Ethyl 1H-pyrazole-5-carboxylates Pyrazolo[1,5-a] researchgate.netbohrium.comdiazepin-4-ones Ring-opening of oxirane intermediate and cyclization researchgate.net

Utilization in Material Science and Polymer Chemistry

Pyrazole derivatives have found applications in material science, primarily due to their unique optical and electronic properties. globalresearchonline.net They have been incorporated into dyes, fluorescent materials, and polymers for various technological uses. researchgate.netmdpi.comorientjchem.org The pyrazole scaffold within this compound provides a platform that could be exploited in the development of novel materials.

The aromatic nature of the pyrazole ring can contribute to the thermal stability and electronic properties of materials. Pyrazole-containing polymers have been investigated for applications such as polymer light-emitting diodes (PLEDs). researchgate.net The this compound molecule could potentially be functionalized to create monomers suitable for polymerization. For example, the ester group could be modified to introduce a polymerizable moiety like a vinyl or acrylic group.

Furthermore, pyrazole derivatives are known to exhibit fluorescence, a property that is highly sought after for applications in sensors and imaging agents. globalresearchonline.netnih.gov The specific fluorescence properties are dependent on the substituents attached to the pyrazole ring. By modifying the structure of this compound, for instance through reactions at the chloro position or by transforming the ester group, it may be possible to tune its photophysical properties for specific material science applications. Pyrazoles are also used in industrial applications such as colorants for paints and varnishes and as UV-active molecules. researchgate.netorientjchem.org

Role as a Chemical Probe in Biological Pathway Elucidation (Non-Clinical)

Chemical probes are small molecules used to study and manipulate biological systems and are essential tools for elucidating the functions of proteins and pathways. Pyrazole derivatives have a rich history in pharmacology and are known to interact with a wide range of biological targets, making them excellent candidates for the development of chemical probes. semanticscholar.orgnih.govresearchgate.netsemanticscholar.org

The pyrazole scaffold is present in numerous compounds that exhibit potent biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govsemanticscholar.orgnih.gov This bioactivity often stems from the ability of the pyrazole ring to form specific interactions, such as hydrogen bonds and π-stacking, with amino acid residues in the active sites of enzymes and receptors. For instance, many pyrazole carboxamide derivatives function as potent inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. nih.govresearchgate.netacs.org

This compound can serve as a starting point for the synthesis of libraries of compounds to be screened for specific biological activities. By modifying the ester group into various amides, researchers can generate derivatives that may selectively inhibit enzymes like SDH. acs.org Such selective inhibitors are invaluable as chemical probes to investigate the role of these enzymes in cellular metabolism and disease states, without the need for genetic manipulation. The design of pyrazole-based macrocycles has also led to the development of highly selective kinase inhibitors, demonstrating the utility of this scaffold in creating precise tools for chemical biology. figshare.com

Precursor for the Synthesis of Agrochemical Research Candidates

The field of agrochemicals has extensively utilized the pyrazole scaffold to develop new herbicides, fungicides, and insecticides. clockss.orgbohrium.comorientjchem.org The structural features of this compound make it an ideal precursor for the synthesis of next-generation crop protection agents.

Fungicides: A significant class of modern fungicides are the succinate dehydrogenase inhibitors (SDHIs), many of which contain a pyrazole carboxamide core. nih.govresearchgate.net Compounds like bixafen, fluxapyroxad, and penthiopyrad (B1679300) have demonstrated the effectiveness of this chemical class. researchgate.netnih.gov this compound can be readily converted to the corresponding pyrazole carboxylic acid and then coupled with various amines to generate novel SDHI candidates. The 4-chloro substituent is a common feature in active pyrazole agrochemicals and can significantly influence the biological activity. acs.org

Herbicides: Pyrazole derivatives have been developed as inhibitors of various herbicidal targets, including 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen (B1215707) oxidase (PPO). clockss.orgnih.govrsc.orgrsc.org The synthesis of novel pyrazole derivatives containing phenylpyridine or benzophenone (B1666685) moieties has led to compounds with significant pre- and post-emergence herbicidal activity against various weeds. bohrium.comnih.govrsc.orgrsc.org this compound provides a versatile platform to synthesize such complex molecules.

Insecticides: The pyrazole class is also prominent in insecticide discovery, with fipronil (B1672679) being a well-known example of a phenylpyrazole insecticide that acts by blocking GABA-gated chloride channels. researchgate.net Research has shown that modifications to the pyrazole ring and its substituents can lead to potent insecticidal activity against a range of pests, including aphids, moths, and mites. acs.orgresearchgate.netmdpi.com The synthesis of novel pyrazole-5-carboxamides and other derivatives from precursors like this compound is a promising strategy for discovering new insecticidal leads. acs.org

Table 2: Pyrazole Derivatives in Agrochemical Applications

Agrochemical Class Target/Mode of Action Example Commercial Products Reference
Fungicides Succinate Dehydrogenase Inhibitors (SDHI) Bixafen, Fluxapyroxad, Penthiopyrad researchgate.netacs.orgnih.gov
Herbicides 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors Pyroxasulfone, Pyrazoxyfen nih.govrsc.orgrsc.org
Insecticides GABA-gated Chloride Channel Blockers Fipronil researchgate.net

Design and Synthesis of Chemosensors and Molecular Switches Based on the Pyrazole Moiety

The unique electronic and structural properties of the pyrazole ring make it an attractive component for the design of functional molecules like chemosensors and molecular switches. These smart materials can respond to external stimuli such as light, pH, or the presence of specific ions or molecules.

Molecular switches are molecules that can be reversibly shifted between two or more stable states. Arylazopyrazoles have emerged as a promising class of photochromic compounds that function as molecular switches. nih.govacs.org These molecules undergo efficient and reversible E/Z isomerization upon irradiation with light of specific wavelengths. The pyrazole core in this compound could be functionalized, for example, by introducing an arylazo group, to create novel photoswitchable molecules. The electronic properties of the pyrazole ring, influenced by the chloro and ethyl acetate (B1210297) substituents, could modulate the switching behavior, such as the half-life of the metastable isomer and the absorption wavelengths. nih.govacs.org The ability to covalently modify the pyrazole backbone allows for the fine-tuning of these properties. acs.org

While less explored, the pyrazole moiety also holds potential for the development of chemosensors. The nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions. By incorporating a pyrazole unit into a larger molecular framework that includes a signaling unit (e.g., a fluorophore), it is possible to design sensors where ion binding leads to a detectable change in an optical signal, such as fluorescence or color. The synthetic versatility of this compound makes it a suitable starting point for building such complex sensor molecules.

Future Research Directions and Analog Development Inspired by Ethyl 4 Chloro 1h Pyrazol 1 Yl Acetate

Design and Synthesis of Next-Generation Pyrazole-Based Scaffolds

The development of novel molecular frameworks is crucial for expanding the chemical space available for drug discovery and materials science. Ethyl (4-chloro-1H-pyrazol-1-yl)acetate serves as an ideal precursor for designing next-generation pyrazole-based scaffolds due to its inherent structural features.

Future design strategies will likely focus on several key areas:

Scaffold Hopping and Ring Fusion: Moving beyond simple substitution, researchers will explore fusing other heterocyclic rings to the pyrazole (B372694) core. This can lead to the creation of novel polycyclic systems with rigid conformations, which can enhance binding affinity and selectivity to biological targets. thieme-connect.commdpi.com For instance, annulation reactions at the N1-C5 or C4-C5 positions could yield pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, or other fused systems with diverse pharmacological profiles.

Diversification through Core Modification: The existing chloro and ethyl acetate (B1210297) substituents are gateways to extensive diversification. The chlorine at the C4 position can be replaced through various cross-coupling reactions to introduce aryl, alkyl, or other functional groups, significantly altering the molecule's electronic and steric properties. The ethyl acetate side chain can be hydrolyzed to the corresponding carboxylic acid, which then acts as a handle for amide bond formation, leading to extensive libraries of new derivatives.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the parent compound will enable detailed SAR studies. researchgate.net By synthesizing and evaluating a library of analogs, researchers can identify key structural features responsible for desired activities, guiding the rational design of more potent and selective compounds. researchgate.netnih.gov

Scaffold Design StrategyDescriptionPotential Outcome
Ring FusionBuilding additional rings onto the existing pyrazole core.Creation of novel, rigid polycyclic structures like pyrazolo-pyrimidines. thieme-connect.com
Core ModificationReplacing existing substituents (e.g., chlorine) via cross-coupling reactions.Introduction of diverse functional groups to modulate electronic and steric properties.
Side Chain ElaborationModifying the ethyl acetate group, for example, through amide coupling.Generation of large libraries of derivatives for screening.

Exploration of Novel Reaction Methodologies for Functionalization

Advances in synthetic organic chemistry provide powerful tools for modifying complex molecules with high precision and efficiency. The functionalization of the this compound scaffold will benefit significantly from the application of modern synthetic methods.

Key areas for exploration include:

C-H Functionalization: Direct C-H functionalization has emerged as a step- and atom-economical strategy for derivatization. rsc.org Transition-metal-catalyzed C-H activation could allow for the direct introduction of new substituents at the C3 and C5 positions of the pyrazole ring, bypassing the need for pre-functionalized starting materials. rsc.orgresearchgate.net This approach is particularly valuable for late-stage modification of complex molecules. rsc.org

Advanced Cross-Coupling Reactions: While traditional cross-coupling reactions are valuable, newer methodologies, such as photoredox catalysis and nickel-catalyzed couplings, offer milder reaction conditions and broader functional group tolerance. These methods can be employed to replace the chlorine atom at the C4 position with a wide array of substituents that are inaccessible through traditional methods.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex molecules. researchgate.net Designing MCRs that incorporate the pyrazole scaffold of this compound could rapidly generate libraries of highly substituted pyrazole derivatives. researchgate.net

MethodologyTarget PositionAdvantage
Direct C-H FunctionalizationC3, C5Atom and step economy, avoids pre-functionalization. rsc.orgresearchgate.net
Advanced Cross-CouplingC4 (Cl replacement)Milder conditions, broader substrate scope.
Multicomponent ReactionsMultiple positionsHigh efficiency, rapid generation of molecular complexity. researchgate.net

Advanced Computational Drug Design Strategies for Pyrazole Derivatives (excluding clinical)

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, accelerating the design and optimization of novel compounds. eurasianjournals.com For derivatives of this compound, computational strategies can provide profound insights into their potential applications.

Future research will leverage several computational techniques:

Molecular Docking and Virtual Screening: Molecular docking simulations can predict the binding modes and affinities of pyrazole derivatives with various biological targets, such as protein kinases and enzymes. researchgate.netmdpi.comnih.gov This allows for the rapid in silico screening of large virtual libraries of compounds derived from the parent scaffold, prioritizing the synthesis of the most promising candidates. chemmethod.com

Quantitative Structure-Activity Relationship (QSAR): By developing 2D and 3D-QSAR models, researchers can establish mathematical relationships between the structural features of pyrazole derivatives and their biological activity. nih.gov These models are crucial for predicting the activity of newly designed compounds and for understanding which molecular properties are key to their function. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a pyrazole derivative interacts with its target over time. nih.gov This can reveal important information about the stability of the ligand-receptor complex and the conformational changes that occur upon binding, offering deeper insights than static docking models. eurasianjournals.comrsc.org

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model based on active pyrazole compounds can be used to design new molecules with improved properties or to search databases for existing compounds with similar features. mdpi.com

Investigation of Sustainable and Scalable Synthetic Processes

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce environmental impact and improve efficiency. nih.gov Future research on this compound and its derivatives will emphasize the development of sustainable and scalable manufacturing processes.

Key focuses will include:

Green Solvents and Reaction Conditions: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids is a primary goal. thieme-connect.comthieme-connect.com Additionally, exploring energy-efficient synthetic methods such as microwave-assisted or ultrasound-assisted reactions can significantly reduce reaction times and energy consumption. researchgate.netnih.gov

Heterogeneous and Recyclable Catalysts: The use of solid-supported or nanocatalysts that can be easily recovered and reused is a cornerstone of green chemistry. nih.govcitedrive.com Developing such catalytic systems for the synthesis and functionalization of pyrazoles would reduce waste and improve the cost-effectiveness of the process. thieme-connect.com

Atom Economy and Process Intensification: Synthetic routes will be designed to maximize the incorporation of all starting materials into the final product (high atom economy). nih.gov Flow chemistry represents a powerful tool for process intensification, offering better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Interdisciplinary Research Integrating Pyrazole Chemistry with Other Fields

The unique properties of the pyrazole scaffold make it a valuable component in various scientific disciplines beyond medicinal chemistry. numberanalytics.com this compound can serve as a versatile building block for creating functional molecules for diverse applications.

Future interdisciplinary research directions include:

Materials Science: Pyrazole derivatives are used in the development of novel materials. numberanalytics.com By incorporating the pyrazole scaffold into polymers or metal-organic frameworks (MOFs), researchers can create materials with tailored electronic, optical, or coordination properties. These could find applications as luminescent compounds, conducting polymers, or sensors. numberanalytics.commdpi.com

Agrochemicals: The pyrazole core is present in numerous successful pesticides and herbicides. numberanalytics.comresearchgate.net New derivatives of this compound could be synthesized and screened for potential use as next-generation agrochemicals with improved efficacy and better environmental profiles.

Chemical Biology: Pyrazole-based molecules can be developed as chemical probes to study biological processes. For example, fluorescently tagged pyrazole derivatives could be used to visualize specific enzymes or receptors within cells, helping to elucidate their function and role in disease.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing ethyl (4-chloro-1H-pyrazol-1-yl)acetate?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride reacts with pyrazole derivatives in the presence of a base (e.g., triethylamine) under inert conditions. Key parameters include:

  • Solvent : Dichloromethane or ethanol .
  • Temperature : Reflux conditions (e.g., 70–80°C) for 4–8 hours .
  • Catalyst/Base : Triethylamine to neutralize HCl byproducts .
  • Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .

Q. How can structural characterization of this compound be performed to confirm its purity and configuration?

  • Methodological Answer : A multi-technique approach is recommended:

  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–Cl bond geometry) .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify substituent positions (e.g., ethyl ester protons at δ ~4.2 ppm; pyrazole ring protons at δ ~6–8 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) confirm molecular weight .
  • IR Spectroscopy : C=O ester stretch (~1740 cm1^{-1}) and C–Cl absorption (~650 cm1^{-1}) .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodological Answer :

  • Liquid-Liquid Extraction : Separate polar impurities using water and dichloromethane .
  • Chromatography : Use silica gel with gradients of hexane/ethyl acetate (e.g., 7:3 ratio) .
  • Recrystallization : Ethanol or ethyl acetate as solvents for high-purity crystals .

Advanced Research Questions

Q. How can computational methods accelerate reaction design for derivatives of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Predict reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) .
  • Transition State Modeling : Identify energy barriers for pyrazole ring functionalization .
  • Machine Learning : Train models on existing pyrazole reaction datasets to predict optimal conditions (solvent, catalyst) .
  • Example : ICReDD’s workflow integrates computation, experimental validation, and feedback loops to optimize reactions .

Q. What mechanistic insights are critical for selective functionalization of the pyrazole ring?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : Chlorine at the 4-position directs further substitution to the 1- or 5-positions. Steric and electronic effects of the ethyl ester must be considered .
  • Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates (e.g., chlorinated pyrazole precursors) .
  • Isotopic Labeling : Use 15^{15}N-labeled pyrazoles to track nitrogen reactivity in cross-coupling reactions .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare NMR chemical shifts with DFT-calculated values (e.g., Gaussian 09 with B3LYP/6-31G*) .
  • Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility (e.g., ester group rotation) .
  • Crystallographic Refinement : Use programs like SHELXL to resolve disorder in crystal structures .

Data-Driven Research Challenges

Q. What statistical experimental design approaches are suitable for optimizing synthesis yield?

  • Methodological Answer :

  • Factorial Design : Vary factors (temperature, solvent ratio, catalyst loading) to identify interactions .
  • Response Surface Methodology (RSM) : Model non-linear relationships (e.g., temperature vs. yield) .
  • Example : A Central Composite Design reduced trial count by 40% in pyrazole synthesis .

Q. How can biological activity data for analogs inform structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Pharmacophore Modeling : Map electron-deficient regions (e.g., Cl substituent) to enzyme inhibition .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2) to correlate substituent effects .
  • QSAR Models : Use Hammett constants (σ) for chlorine to predict bioactivity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.